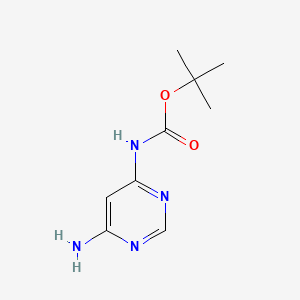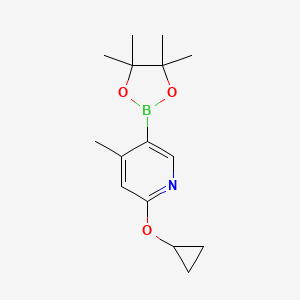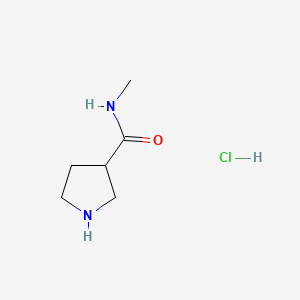![molecular formula C24H27BrNP B582485 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide CAS No. 1229444-44-3](/img/structure/B582485.png)
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide is a quaternary ammonium salt with a molecular formula of C24H27BrNP. This compound is known for its unique structure, which includes a pyrrolidinium core substituted with a methyl group and a benzyl group bearing a diphenylphosphino moiety. It is primarily used in various chemical reactions and research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide typically involves the following steps:
Formation of the Pyrrolidinium Core: The pyrrolidinium core can be synthesized through the reaction of pyrrolidine with methyl iodide under basic conditions to form 1-methylpyrrolidinium iodide.
Introduction of the Benzyl Group: The next step involves the nucleophilic substitution of the iodide with 4-(diphenylphosphino)benzyl chloride, resulting in the formation of the desired quaternary ammonium salt.
Bromide Exchange: Finally, the iodide ion is exchanged with a bromide ion using a bromide salt, such as sodium bromide, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
化学反应分析
Types of Reactions
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide are employed under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the compound, often with the phosphine group intact.
Substitution: Various substituted quaternary ammonium salts depending on the nucleophile used.
科学研究应用
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of various organic compounds and materials, serving as a key intermediate in several industrial processes.
作用机制
The mechanism by which 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide exerts its effects is primarily through its role as a ligand. The diphenylphosphino group can coordinate with metal centers, facilitating various catalytic processes. The quaternary ammonium structure also allows it to interact with anionic species, making it useful in ion-exchange reactions and other applications.
相似化合物的比较
Similar Compounds
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyridinium Bromide: Similar structure but with a pyridinium core instead of pyrrolidinium.
1-Methyl-1-[4-(diphenylphosphino)benzyl]imidazolium Bromide: Contains an imidazolium core, offering different electronic properties.
1-Methyl-1-[4-(diphenylphosphino)benzyl]quinolinium Bromide: Features a quinolinium core, which can affect its reactivity and applications.
Uniqueness
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide is unique due to its specific combination of a pyrrolidinium core and a diphenylphosphino group. This structure provides a balance of stability and reactivity, making it particularly useful in catalytic applications and as a versatile intermediate in organic synthesis.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
属性
IUPAC Name |
[4-[(1-methylpyrrolidin-1-ium-1-yl)methyl]phenyl]-diphenylphosphane;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NP.BrH/c1-25(18-8-9-19-25)20-21-14-16-24(17-15-21)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23;/h2-7,10-17H,8-9,18-20H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJSVXHLMBCNPA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrNP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693701 |
Source


|
| Record name | 1-{[4-(Diphenylphosphanyl)phenyl]methyl}-1-methylpyrrolidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229444-44-3 |
Source


|
| Record name | 1-{[4-(Diphenylphosphanyl)phenyl]methyl}-1-methylpyrrolidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)


![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B582413.png)



![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)



![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)
![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)
